molecular formula C12H17IO B13645448 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B13645448
M. Wt: 304.17 g/mol
InChI Key: HJCSWRFYXKYXBJ-UHFFFAOYSA-N
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Description

The compound 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic organic molecule featuring two distinct bridged ring systems: a 3-iodobicyclo[1.1.1]pentane moiety and a 7-oxabicyclo[2.2.1]heptane group connected via a methyl bridge. The iodine atom on the bicyclo[1.1.1]pentane core introduces significant steric bulk and polarizability, which may influence reactivity and binding properties.

Properties

Molecular Formula

C12H17IO

Molecular Weight

304.17 g/mol

IUPAC Name

1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H17IO/c13-11-5-10(6-11,7-11)8-12-3-1-9(14-12)2-4-12/h9H,1-8H2

InChI Key

HJCSWRFYXKYXBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O2)CC34CC(C3)(C4)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves several steps. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions typically involve photochemical transformations and the use of specific reagents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane Derivatives with Oxygen Bridges

(a) 1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane (CAS 470-67-7)
  • Structure : Features a methyl and isopropyl substituent on the bicyclo[2.2.1]heptane framework.
  • Molecular Weight : 154.25 g/mol (C₁₀H₁₈O) .
  • Reactivity: The ethereal oxygen bridge undergoes heterolytic cleavage with Lewis acids like BCl₃, yielding phenolic derivatives useful in xanthone synthesis .
  • Applications : Serves as a precursor to bioactive molecules, contrasting with the iodine-containing target compound, which may exhibit distinct halogen-specific reactivity (e.g., Suzuki coupling) .
(b) Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Structure : An unsaturated derivative with a carboxylate ester group.
  • Molecular Weight: Not explicitly stated, but estimated at ~168 g/mol (C₉H₁₂O₃).
  • Reactivity : The double bond enables Diels-Alder reactions, while the ester group allows functionalization via hydrolysis or transesterification .

Bicyclo[1.1.1]pentane Derivatives

(a) 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran
  • Structure : Combines a 3-iodobicyclo[1.1.1]pentane with a benzofuran ring.
  • Molecular Weight: Not provided, but the iodine atom increases molecular mass compared to non-halogenated analogs.

Bicyclo[4.1.0]heptane Derivatives

(a) 1-Phenyl-7-oxabicyclo[4.1.0]heptane
  • Structure : A seven-membered bicyclic system with a phenyl substituent.
  • Molecular Weight : ~174 g/mol (C₁₂H₁₄O).
  • Reactivity : The smaller bridgehead strain compared to bicyclo[2.2.1] systems may limit ring-opening reactions.
(b) 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5)
  • Structure : Contains a ketone functional group on the bicyclo[4.1.0] framework.
  • Molecular Weight : 126.15 g/mol (C₇H₁₀O₂).
  • Reactivity : The ketone enables nucleophilic additions or reductions, offering divergent pathways compared to the iodine-mediated cross-coupling of the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound C₁₃H₁₈IO ~340.1 (estimated) Iodo-bicyclo[1.1.1]pentane + oxabicyclo[2.2.1] Drug discovery, cross-coupling
1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane C₁₀H₁₈O 154.25 Methyl/isopropyl substituents Xanthone synthesis
Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate C₉H₁₂O₃ ~168 Unsaturated, ester functionalization Natural product synthesis
1-Phenyl-7-oxabicyclo[4.1.0]heptane C₁₂H₁₄O ~174 Phenyl substituent, larger bridge Materials science
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran C₁₃H₁₃IO ~328 Benzofuran hybrid Bioisosteric drug design

Key Research Findings

  • Reactivity: The iodine atom in the target compound enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane .
  • Bioactivity : Bicyclo[1.1.1]pentane derivatives are emerging as phenyl bioisosteres, offering metabolic stability advantages over traditional aromatic systems .
  • Synthetic Utility : 7-Oxabicyclo[2.2.1]heptane derivatives undergo bridge cleavage under acidic conditions, enabling access to complex heterocycles , whereas bicyclo[4.1.0] systems are less reactive due to reduced strain .

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